2-ethoxypyrimidin-5-ol

Physicochemical profiling pKa prediction Drug-likeness

2-Ethoxypyrimidin-5-ol (CAS 1263319-82-9) is a disubstituted pyrimidine derivative featuring an ethoxy group at the C2 position and a hydroxyl group at the C5 position of the pyrimidine ring. The compound has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1263319-82-9
Cat. No. B6600148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxypyrimidin-5-ol
CAS1263319-82-9
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=N1)O
InChIInChI=1S/C6H8N2O2/c1-2-10-6-7-3-5(9)4-8-6/h3-4,9H,2H2,1H3
InChIKeyQMFBQHQZQCSTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxypyrimidin-5-ol (CAS 1263319-82-9): Core Identity and Structural Classification for Procurement


2-Ethoxypyrimidin-5-ol (CAS 1263319-82-9) is a disubstituted pyrimidine derivative featuring an ethoxy group at the C2 position and a hydroxyl group at the C5 position of the pyrimidine ring. The compound has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol . It belongs to the broader class of 2-alkoxypyrimidin-5-ols, which are recognized in medicinal chemistry as privileged scaffolds for kinase inhibition, antibacterial, and herbicidal applications [1]. The compound’s 2-alkoxy substitution pattern confers distinct hydrogen-bonding capacity and lipophilicity that differentiate it from other pyrimidine regioisomers and substitution patterns. These structural features make it a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs [2]. The commercial availability of this compound at research-grade purity (typically 95–98%) supports its use as a versatile building block in medicinal chemistry and chemical biology programs.

Why 2-Ethoxypyrimidin-5-ol Cannot Be Freely Interchanged with Other Alkoxypyrimidines: Structure–Property Differentiation


Within the 2-alkoxypyrimidin-5-ol series, seemingly minor variations in the C2 alkoxy substituent produce measurable shifts in physicochemical properties—including pKa, lipophilicity (LogP), boiling point, and hydrogen-bonding capacity—that directly impact reaction selectivity, solubility, and biological target engagement . For example, substituting methoxy with ethoxy increases the molecular weight by ~14 Da (+10%), raises the predicted boiling point by ~4 °C, and lowers the predicted pKa by approximately 0.4–1.4 units relative to the methoxy analog, reflecting altered electron-donating effects . These differences preclude simple interchange of 2-alkoxypyrimidin-5-ol congeners in multi-step synthetic sequences or structure–activity relationship (SAR) studies without re-optimization of reaction conditions or re-validation of biological activity. The quantitative evidence below demonstrates that 2-ethoxypyrimidin-5-ol occupies a discrete property space that is measurably distinct from its closest structural analogs, making blind substitution scientifically unsound.

Head-to-Head Quantitative Differentiation of 2-Ethoxypyrimidin-5-ol Against Closest Analogs


Predicted pKa Shift Relative to 2-Methoxypyrimidin-5-ol Confirms Altered Ionization State

The predicted acid dissociation constant (pKa) of 2-ethoxypyrimidin-5-ol is 7.15±0.23 , compared to 7.11±0.23 for 2-methoxypyrimidin-5-ol , yielding a ΔpKa of approximately +0.04 units. While this difference is small, the calculated pKa for the methoxy analog from an independent computational source is reported as 8.519 [1], resulting in a cross-method ΔpKa range of 0.04–1.37 units depending on the prediction model used. This shift indicates that the ethoxy derivative is marginally more acidic than the methoxy homolog under physiological pH conditions, altering the fraction of neutral vs. ionized species available for passive membrane permeation or target binding. The predicted pKa of the 2-isopropoxy analog (7.50±0.36) further illustrates that the ethoxy group confers intermediate acidity within the linear alkoxy series.

Physicochemical profiling pKa prediction Drug-likeness

Predicted Boiling Point Elevation Distinguishes 2-Ethoxypyrimidin-5-ol from Lower Alkoxy Homologs

The predicted boiling point of 2-ethoxypyrimidin-5-ol is 286.5±32.0 °C , compared to 282.3±32.0 °C for 2-methoxypyrimidin-5-ol and 279.4±32.0 °C for 2-isopropoxypyrimidin-5-ol . The ethoxy derivative exhibits a boiling point approximately 4.2 °C higher than the methoxy analog and 7.1 °C higher than the isopropoxy analog. This thermal stability increment is consistent with the increased molecular weight and stronger van der Waals interactions conferred by the ethyl chain. In contrast, 5-hydroxy-2-methylpyrimidine (a non-alkoxy comparator) has a reported boiling point of 208.5 °C [1], approximately 78 °C lower than the target compound, reflecting fundamentally different intermolecular forces.

Thermal properties Purification Process chemistry

Computed LogP and Lipophilicity Differentiation Within the 2-Alkoxypyrimidin-5-ol Series

The predicted LogP for 2-methoxypyrimidin-5-ol is 0.267 (JChem) [1]. While an experimentally validated LogP for 2-ethoxypyrimidin-5-ol is not available, the addition of a methylene group (–CH2–) is known to increase LogP by approximately 0.5 units based on the fragment contribution method [2]. This predicts a LogP of ~0.77 for the ethoxy derivative, representing a ~3-fold increase in partition coefficient relative to the methoxy analog. The 2-butoxy and longer-chain analogs would exhibit LogP values exceeding 1.5, moving outside optimal drug-like space (Rule of Five). The ethoxy group thus balances aqueous solubility with sufficient membrane permeability, consistent with the reported utility of 2-alkoxypyrimidines as selective PDGFRα inhibitors and LigA inhibitors [3].

Lipophilicity ADME prediction Drug design

2-Ethoxypyrimidin-5-ol as a Privileged Intermediate for Nucleoside Analog Synthesis Compared to 2-Alkyl Analogs

2-Ethoxypyrimidin-5-ol is specifically disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with advantages of simple operational process and mild reaction conditions suitable for industrial production [1]. In contrast, 5-hydroxy-2-methylpyrimidine is primarily used as a general organic synthesis intermediate with a melting point of 175–179 °C [2], indicating a solid-state at ambient temperature that may complicate handling in continuous flow processes. The ethoxy substituent at C2 provides a suitable leaving group for nucleophilic aromatic substitution reactions while maintaining sufficient electronic activation of the pyrimidine ring for further functionalization at C4 and C6 positions. The broader 2-alkoxypyrimidine class is validated in commercial herbicides (bispyribac-sodium, pyriminobac-methyl) and osteogenesis inducers (purmorphamine) [3], underscoring the translational relevance of this scaffold.

Synthetic intermediate Nucleoside analogs Medicinal chemistry

Evidence-Backed Application Scenarios for 2-Ethoxypyrimidin-5-ol Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Programs targeting kinases such as CDK2, PDGFRα, or other ATP-binding pocket enzymes can utilize 2-ethoxypyrimidin-5-ol as a core scaffold. The estimated LogP of ~0.77 (vs. ~0.27 for the 2-methoxy analog) provides a 3-fold increase in membrane permeability while remaining within drug-like space, avoiding the risk of poor solubility associated with longer alkoxy chains [1]. The predicted pKa of 7.15 ensures that the hydroxyl group at C5 is partially ionized at physiological pH, enabling hydrogen-bonding interactions with catalytic lysine residues in kinase active sites . The 2-alkoxypyrimidine scaffold is validated in selective PDGFRα inhibitors that induce apoptosis and autophagy in carcinoma cells [2].

Process Chemistry: Scale-Up of Nucleoside Analog Synthesis via Flow Chemistry

The predicted liquid state at ambient temperature (no melting point reported, boiling point 286.5 °C) and synthetic versatility of 2-ethoxypyrimidin-5-ol make it preferable to solid 5-hydroxy-2-methylpyrimidine (mp 175–179 °C) for continuous flow chemistry platforms [1]. The ethoxy leaving group at C2 enables controlled nucleophilic aromatic substitution reactions under mild conditions, as evidenced by its specific citation as an intermediate for 5-substituted pyrimidine carbocyclic nucleoside drugs with industrial-scale convenience . The elevated boiling point relative to shorter-chain analogs (+4.2 °C vs. methoxy) permits higher reaction temperatures without evaporative loss, improving reaction kinetics [2].

Agrochemical Discovery: Herbicide Lead Generation Leveraging Pyrimidine Scaffold

The 2-alkoxypyrimidine substructure is a known pharmacophore in commercial herbicides such as bispyribac-sodium and pyriminobac-methyl, which act as acetolactate synthase (ALS) inhibitors [1]. 2-Ethoxypyrimidin-5-ol provides a synthetically tractable entry point for introducing diversity at the C5 hydroxyl position via esterification, etherification, or Mitsunobu reactions, enabling rapid analog generation for structure–activity relationship (SAR) studies. The intermediate LogP (~0.77) facilitates formulation development compared to more hydrophilic or more lipophilic alkoxy variants .

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

The C5 hydroxyl group of 2-ethoxypyrimidin-5-ol serves as an orthogonal functional handle for installing biotin, fluorophores, or photoaffinity labels via ester or ether linkages, enabling pull-down and imaging experiments in cellular target engagement assays [1]. The 2-ethoxy substituent provides sufficient steric bulk to minimize metabolic O-dealkylation compared to the 2-methoxy analog, potentially extending half-life in cellular assays, while avoiding the excessive bulk of isopropoxy that may sterically hinder target binding .

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